![molecular formula C24H15Cl2NO B14492070 5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine CAS No. 64203-32-3](/img/structure/B14492070.png)
5,5-Bis(4-chlorophenyl)-5H-[1]benzopyrano[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds. It is characterized by the presence of a benzopyrano-pyridine core structure, which is further substituted with two 4-chlorophenyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine typically involves multi-step organic reactions. One common method involves the reaction of 4-chloro-3-formylcoumarin with salts of the corresponding amidines in the presence of piperidine or triethylamine . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and controlled temperatures to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Substituted 1benzopyrano[4,3-d]pyrimidin-5-ones : These compounds share a similar benzopyrano core structure but differ in the substitution pattern and the presence of a pyrimidine ring .
- Benzopyrano[2,3-d]pyrimidine Libraries : These compounds also have a benzopyrano core but are part of a larger library of structurally diverse molecules .
Uniqueness
5,5-Bis(4-chlorophenyl)-5H-1benzopyrano[2,3-b]pyridine is unique due to its specific substitution pattern with two 4-chlorophenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
64203-32-3 |
|---|---|
Molecular Formula |
C24H15Cl2NO |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
5,5-bis(4-chlorophenyl)chromeno[2,3-b]pyridine |
InChI |
InChI=1S/C24H15Cl2NO/c25-18-11-7-16(8-12-18)24(17-9-13-19(26)14-10-17)20-4-1-2-6-22(20)28-23-21(24)5-3-15-27-23/h1-15H |
InChI Key |
SDICJCXVUWFIER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(O2)N=CC=C3)(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


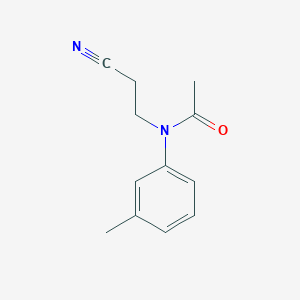
![Benzoic acid, 4-[(phenylthioxomethyl)amino]-, ethyl ester](/img/structure/B14491999.png)
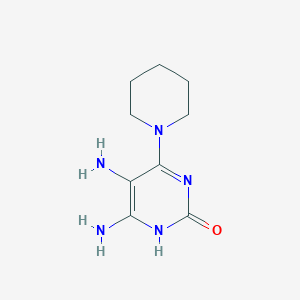
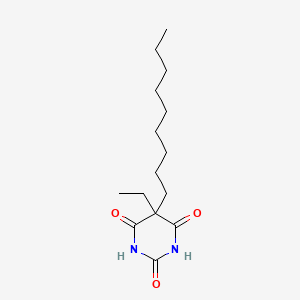


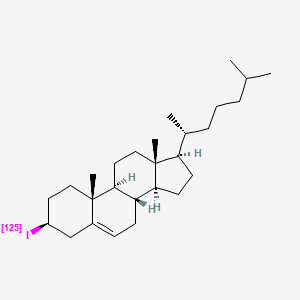
![4,4'-[(4-Hexylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14492038.png)




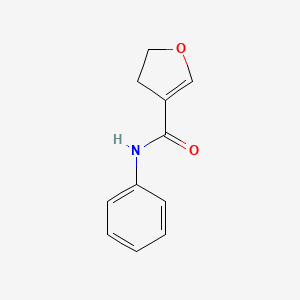
![1-[4-(2H-Tetrazol-5-yl)cyclohexyl]methanamine](/img/structure/B14492076.png)
